molecular formula C18H13N3O2S B5644962 5-(4-methoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 58755-08-1

5-(4-methoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No. B5644962
CAS RN: 58755-08-1
M. Wt: 335.4 g/mol
InChI Key: QDPJYAHUAMXELX-PTNGSMBKSA-N
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Description

The compound belongs to a class of thiazolo[3,2-b][1,2,4]triazoles, which are known for their diverse biological activities. The presence of the methoxybenzylidene and phenyl groups suggests potential modifications to the core structure, impacting its reactivity and properties.

Synthesis Analysis

One-step synthesis methods for similar thiazolo[3,2-b][1,2,4]triazole derivatives have been described, where compounds are characterized by various analytical and spectral techniques, indicating the feasibility of synthesizing complex molecules in this class smoothly (Raj & Narayana, 2006).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using techniques like single-crystal X-ray diffraction, confirming the presence of significant intramolecular interactions and providing insight into the stabilization of these molecules (叶姣 et al., 2015).

Chemical Reactions and Properties

Compounds in this class undergo various chemical reactions, including cyclization and aminomethylation, leading to the formation of derivatives with different substituents, which can significantly alter their chemical properties and reactivity (Hovsepyan et al., 2014).

Physical Properties Analysis

Quantum chemical calculations, including Density Functional Theory (DFT) methods, have been employed to optimize the structures of similar molecules, providing insights into their physical properties such as NMR isotropic shift values, IR data, and dipole moments (Kotan & Yuksek, 2021).

Chemical Properties Analysis

The chemical properties of thiazolo[3,2-b][1,2,4]triazole derivatives have been explored through their interactions with various reagents and conditions, leading to a variety of products with potential biological activities. These studies demonstrate the versatile chemistry of this class of compounds and their potential for further functionalization (Patel et al., 2010).

properties

IUPAC Name

(5Z)-5-[(4-methoxyphenyl)methylidene]-2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S/c1-23-14-9-7-12(8-10-14)11-15-17(22)21-18(24-15)19-16(20-21)13-5-3-2-4-6-13/h2-11H,1H3/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDPJYAHUAMXELX-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5z)-5-(4-Methoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5h)-one

CAS RN

58755-08-1
Record name NSC282470
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282470
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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